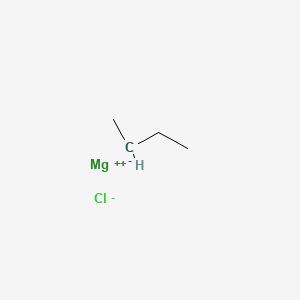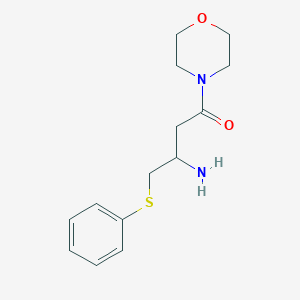![molecular formula C22H32FeP2 B13383498 1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene is a chiral ligand used in asymmetric catalysis. It is known for its high efficiency and selectivity in various catalytic processes, particularly in asymmetric hydrogenation reactions. The compound is characterized by its ferrocene backbone, which provides stability and unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene typically involves the reaction of ferrocene with chiral phospholane ligands. The process includes:
Formation of Chiral Phospholane Ligands: This step involves the synthesis of (2S,5S)-2,5-dimethylphospholane from suitable precursors.
Coupling with Ferrocene: The chiral phospholane ligands are then coupled with ferrocene under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions.
Substitution: The phospholane ligands can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the phospholane ligands.
科学的研究の応用
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which 1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene exerts its effects involves:
Coordination to Metal Centers: The phospholane ligands coordinate to metal centers, forming active catalytic species.
Chiral Induction: The chiral environment provided by the ligands induces enantioselectivity in the catalytic process.
Pathways Involved: The specific pathways depend on the type of reaction being catalyzed, but generally involve the formation of metal-ligand complexes that facilitate the desired transformation.
類似化合物との比較
Similar Compounds
- 1,1’-Bis[(2R,5R)-2,5-diMethyl-1-phospholanyl]ferrocene
- 1,1’-Bis[(2S,5S)-2,5-diethylphospholanyl]ferrocene
- 1,1’-Bis[(2S,5S)-2,5-diisopropylphospholanyl]ferrocene
Uniqueness
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene is unique due to its specific chiral configuration and the electronic properties imparted by the ferrocene backbone. This combination provides high efficiency and selectivity in asymmetric catalysis, making it a valuable tool in both academic and industrial research.
特性
IUPAC Name |
1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXSYUGLJIMLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=C[CH-]2)C.CC1CCC(P1C2=CC=C[CH-]2)C.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)




![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)
![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
